molecular formula C23H17ClN2O B12172554 (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12172554
M. Wt: 372.8 g/mol
InChI Key: NUURBWCTQVPYCL-QNGOZBTKSA-N
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Description

(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound belonging to the class of imidazolones. This compound is characterized by its unique structure, which includes a benzylidene group and a chlorobenzylidene group attached to an imidazolone core. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes with imidazolone derivatives. One common method is the reaction of 4-chlorobenzaldehyde with 3-benzyl-2-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern on the imidazolone ring, which imparts distinct chemical and biological properties. Its combination of benzyl and chlorobenzylidene groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H17ClN2O/c24-20-13-11-17(12-14-20)15-21-23(27)26(16-18-7-3-1-4-8-18)22(25-21)19-9-5-2-6-10-19/h1-15H,16H2/b21-15-

InChI Key

NUURBWCTQVPYCL-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

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